Naphthalene-2,3-dicarboxamide
Overview
Description
2,3-Naphthalenedicarboxamide is an organic compound with the molecular formula C10H6(CONH2)2 It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxamide groups attached to the 2 and 3 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Naphthalenedicarboxamide can be synthesized through several methods. One common approach involves the reaction of 2,3-naphthalenedicarboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of 2,3-naphthalenedicarboxamide may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,3-Naphthalenedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are typical.
Major Products Formed
Oxidation: 2,3-Naphthalenedicarboxylic acid.
Reduction: 2,3-Naphthalenediamine.
Substitution: Various substituted naphthalene derivatives depending on the specific reaction.
Scientific Research Applications
2,3-Naphthalenedicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-naphthalenedicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or stability. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
Similar Compounds
2,3-Naphthalenedicarboxylic acid: The parent compound from which 2,3-naphthalenedicarboxamide is derived.
2,3-Naphthalenedicarboxaldehyde: Another derivative of naphthalene with aldehyde groups instead of amide groups.
2,3-Naphthalenedicarboximide: Contains imide groups instead of amide groups.
Uniqueness
2,3-Naphthalenedicarboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs. Its amide groups make it more suitable for certain applications, such as forming hydrogen bonds in biological systems or acting as a precursor for further chemical modifications.
Biological Activity
Naphthalene-2,3-dicarboxamide (NDA) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antioxidant properties, cytotoxicity, and potential applications in medicine.
Overview of this compound
This compound is a derivative of naphthalene that has been studied for its chemical properties and biological applications. The compound is characterized by two carboxamide groups attached to the naphthalene ring, which influence its reactivity and biological interactions.
Antioxidant Activity
Recent studies have demonstrated that NDA exhibits notable antioxidant activity . In a comparative study with other naphthalene derivatives, NDA was found to be more effective than 1,8-dimethoxynaphthalene in scavenging free radicals. The antioxidant potential is attributed to its ability to donate electrons and stabilize free radicals, which is crucial for preventing oxidative stress in biological systems .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (mM) | Activity Level |
---|---|---|
This compound | 0.13 | High |
1,8-Dimethoxynaphthalene | 0.25 | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments have shown that NDA can inhibit cell proliferation in various cancer cell lines. The compound demonstrated a dose-dependent effect, with significant inhibition observed at concentrations above 0.5 mM. In particular, studies on HeLa cells indicated that NDA could induce apoptosis through the activation of caspases and the modulation of apoptosis-related proteins .
Case Study: HeLa Cell Line
In a controlled experiment involving HeLa cells:
- Concentration : 0.5 mM to 2 mM
- Duration : 24 hours
- Observations : Increased caspase-3 activity and changes in mitochondrial membrane potential were noted, indicating the induction of apoptosis.
Mechanistic Insights
The biological activity of NDA is influenced by its pH-dependent redox behavior . The compound's interaction with cellular components varies with pH levels, affecting its antioxidant and cytotoxic properties. For instance, NDA exhibits enhanced stability and reactivity at physiological pH compared to more acidic or alkaline conditions .
Applications in Medicine
Given its biological activities, NDA has potential applications in:
- Antioxidant Supplements : As a natural antioxidant, it may be used in dietary supplements to combat oxidative stress.
- Cancer Therapy : Its cytotoxic effects on cancer cells suggest potential as an adjunct therapy in oncology.
- Analytical Chemistry : NDA is utilized as a derivatization agent for primary amines in fluorescence-based assays due to its strong fluorescent properties .
Properties
IUPAC Name |
naphthalene-2,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABIEOPOGPOCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408344 | |
Record name | 2,3-Naphthalenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106733-12-4 | |
Record name | 2,3-Naphthalenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.